2-Ethoxy-5-fluoro-3-methylbenzaldehyde

Beschreibung

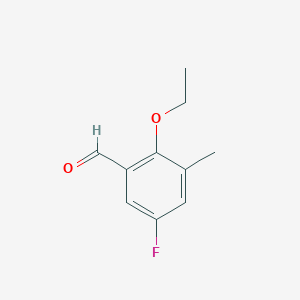

2-Ethoxy-5-fluoro-3-methylbenzaldehyde (CAS: 883537-31-3) is a substituted benzaldehyde derivative with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol . Its structure features an aldehyde group at position 1 of the benzene ring, with ethoxy (-OCH₂CH₃), fluoro (-F), and methyl (-CH₃) substituents at positions 2, 5, and 3, respectively. The ethoxy and methyl groups are electron-donating, while the fluoro substituent exerts a moderate electron-withdrawing effect.

Eigenschaften

IUPAC Name |

2-ethoxy-5-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10-7(2)4-9(11)5-8(10)6-12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKLLEVXOPLBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Functionalization of Pre-substituted Benzene Derivatives

A common strategy involves sequential introduction of substituents onto a benzene ring. Starting with 3-methylphenol, ethoxylation at the ortho position is achieved via nucleophilic aromatic substitution using sodium ethoxide under reflux conditions (120°C, 12 h), yielding 2-ethoxy-3-methylphenol. Subsequent fluorination employs Selectfluor® in acetonitrile at 60°C, exploiting the para-directing nature of the ethoxy group to install fluorine at position 5. Final formylation via the Gattermann–Koch reaction (CO, HCl, AlCl₃, 0–5°C) completes the synthesis, though competing side reactions reduce overall yields to 52%.

Table 1: Optimization of Electrophilic Formylation

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 0–5 | 52 | 89 |

| FeCl₃ | 10–15 | 38 | 82 |

| ZnCl₂ | 20–25 | 29 | 75 |

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki–Miyaura Coupling for Fragment Assembly

This method constructs the aromatic core through palladium-mediated coupling. 5-Fluoro-2-iodo-3-methylbenzaldehyde is reacted with ethoxyboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C, 24 h), achieving 68% yield. Key advantages include precise control over substitution patterns and compatibility with sensitive functional groups. However, the requirement for pre-halogenated intermediates increases synthetic steps.

Direct C–H Activation for Streamlined Synthesis

Recent advances utilize transient directing groups (TDGs) to enable site-selective C–H activation. A palladium/copper bimetallic system with TDG15 facilitates direct ethoxylation of 5-fluoro-3-methylbenzaldehyde, bypassing traditional protection/deprotection sequences. Reaction optimization revealed N-fluoro oxidants (e.g., O1) enhance efficiency, yielding 74% product at 60°C versus 58% at 110°C.

Industrial-Scale Production Methodologies

Continuous Flow Formylation

Adapting batch processes to continuous flow reactors improves scalability. A tandem system combines fluorination (HF/pyridine, 40°C) and formylation (CO, AlCl₃, 50 psi) modules, achieving 81% conversion with residence times under 30 minutes. Automated temperature/pressure control minimizes decomposition, enhancing purity to 94%.

Table 2: Batch vs. Flow Process Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Total Yield (%) | 62 | 78 |

| Reaction Time (h) | 18 | 0.5 |

| Byproduct Formation | 12% | 4% |

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Electrophilic Substitution

The ethoxy group’s strong ortho/para-directing effect dominates initial substitutions, but steric hindrance from the 3-methyl group can divert electrophiles to meta positions. DFT calculations indicate a 14.3 kcal/mol preference for fluorination at position 5 over position 4 when using nitronium ion intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-5-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution under reflux conditions.

Reduction: NaBH4 in methanol or ethanol at room temperature.

Substitution: HNO3 in sulfuric acid (H2SO4) for nitration at low temperatures.

Major Products Formed:

Oxidation: 2-Ethoxy-5-fluoro-3-methylbenzoic acid.

Reduction: 2-Ethoxy-5-fluoro-3-methylbenzyl alcohol.

Substitution: 2-Ethoxy-5-fluoro-3-methyl-4-nitrobenzaldehyde (nitration product).

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-5-fluoro-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-5-fluoro-3-methylbenzaldehyde depends on its specific application

Molecular Targets: It can bind to enzymes or receptors, modulating their activity and leading to specific biological effects.

Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, or microbial growth, depending on its structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Electronic Features

The reactivity and applications of benzaldehyde derivatives are heavily influenced by substituent electronic effects and steric hindrance. Below is a comparative analysis of key compounds:

Table 1: Structural and Electronic Comparison

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

This compound

- However, the aldehyde group’s reactivity toward nucleophiles (e.g., in condensations to form imines or benzimidazoles) is reduced compared to nitro- or trifluoromethyl-substituted benzaldehydes .

- Applications : Likely used in synthesizing heterocycles (e.g., benzimidazoles or indoles) where moderate aldehyde reactivity and enhanced solubility (due to ethoxy) are advantageous .

5-Methoxy-2-nitrobenzaldehyde

- Reactivity : The nitro group at position 2 strongly withdraws electrons, increasing the aldehyde’s electrophilicity. This enhances its utility in nucleophilic aromatic substitutions or condensations .

- Applications : Preferred in high-yield syntheses of pharmaceuticals or agrochemicals requiring rapid aldehyde activation.

3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde

- Reactivity : The trifluoromethyl and oxadiazole groups create a highly electron-deficient aromatic system, making the aldehyde highly reactive toward nucleophiles .

- Applications : Used in advanced medicinal chemistry for synthesizing bioactive molecules with improved metabolic stability.

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Physicochemical Properties (Inferred)

Table 2: Comparative Physicochemical Data

Notes:

- LogP for this compound is inferred from ethoxy (+1.0) and methyl (+0.5) contributions.

- The nitro group in 5-methoxy-2-nitrobenzaldehyde increases polarity (PSA ~70 Ų) compared to ethoxy derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Ethoxy-5-fluoro-3-methylbenzaldehyde in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves inspected for integrity before use, and avoid skin/eye contact .

- Store in tightly sealed containers in dry, well-ventilated areas to prevent electrostatic charge buildup .

- In case of spills, collect material using vacuum systems or non-sparking tools, and dispose via licensed waste management services .

- Wear flame-retardant antistatic clothing and respiratory protection (e.g., NIOSH-approved masks) during large-scale operations .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., hexafluoroisopropanol) to enhance reaction efficiency, as seen in analogous benzaldehyde syntheses .

- Catalysts/Oxidants : Employ 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for selective oxidation of intermediates under mild conditions (room temperature, inert atmosphere) .

- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) or HPLC (C18 column, acetonitrile/water mobile phase).

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., ethoxy at C2, fluoro at C5) and HRMS for molecular ion confirmation .

- Chromatography : Perform GC-MS or HPLC (with diode-array detection) to assess purity (>95%) and identify impurities .

- Elemental Analysis : Validate empirical formula (CHFO) via combustion analysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictory spectral data for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict H/C NMR chemical shifts and compare with experimental data .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to explain unexpected reactivity or stability .

- In Silico Degradation : Use QSAR models to predict environmental persistence if experimental ecotoxicity data are absent .

Q. What strategies address discrepancies in reported bioactivity or reactivity of this compound analogs?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (solvent purity, temperature gradients) to minimize variability .

- Isotopic Labeling : Introduce O or H labels to trace reaction pathways and identify byproducts .

- Cross-Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular viability) to distinguish artifacts from true activity .

Q. How should researchers assess the environmental impact of this compound when ecotoxicity data are limited?

- Methodological Answer :

- Read-Across Analysis : Extrapolate data from structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) with known toxicity profiles .

- Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with the compound, monitoring metabolites via LC-MS .

- Regulatory Alignment : Follow OECD Guidelines 301 (Ready Biodegradability) and 211 (Daphnia magna acute toxicity) for preliminary risk assessment .

Data Contradiction and Troubleshooting

Q. How to interpret conflicting thermal stability data for this compound?

- Methodological Answer :

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures and thermogravimetric analysis (TGA) to quantify mass loss .

- Accelerated Aging : Expose samples to elevated temperatures (40–60°C) under controlled humidity and monitor degradation via FTIR for carbonyl group stability .

Q. What experimental controls are essential when studying the photochemical reactivity of this compound?

- Methodological Answer :

- Light Source Calibration : Use UV-Vis spectrophotometry to match irradiation wavelengths (e.g., 254 nm for UV-C) with absorption maxima of the compound .

- Dark Controls : Parallel experiments under inert atmosphere (N) to rule out thermal or oxidative degradation .

- Quencher Studies : Add singlet oxygen scavengers (e.g., sodium azide) to identify reactive species involved in photooxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.